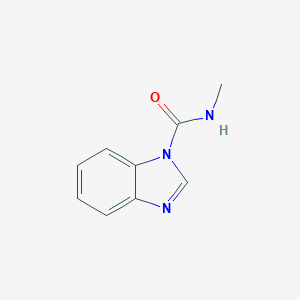

N-methylbenzimidazole-1-carboxamide

Description

Propriétés

Numéro CAS |

23475-48-1 |

|---|---|

Formule moléculaire |

C9H9N3O |

Poids moléculaire |

175.19 g/mol |

Nom IUPAC |

N-methylbenzimidazole-1-carboxamide |

InChI |

InChI=1S/C9H9N3O/c1-10-9(13)12-6-11-7-4-2-3-5-8(7)12/h2-6H,1H3,(H,10,13) |

Clé InChI |

NTLKSZCCIRJNON-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1C=NC2=CC=CC=C21 |

SMILES canonique |

CNC(=O)N1C=NC2=CC=CC=C21 |

Autres numéros CAS |

23475-48-1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-methylbenzimidazole-1-carboxamide with structurally analogous compounds from recent literature.

Key Observations:

Synthetic Complexity :

- This compound lacks detailed synthetic protocols in available literature, unlike derivatives in and , which employ EDCI/HOBt coupling in DMF or semicarbazone conjugation .

- Pyrazole-linked benzimidazoles () achieve moderate yields (45–72%) via multi-step reactions, while imidazole-semicarbazones () show lower yields (43–65%) due to steric hindrance from bulky substituents .

In contrast, pyrazole-3-carboxamide derivatives () introduce heterocyclic diversity, favoring interactions with ATP-binding sites in kinases . Imidazole-semicarbazones () feature 1,3-benzodioxol and trifluoromethyl groups, which may enhance metabolic stability and antimicrobial efficacy .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Key Findings:

- IR Spectroscopy : The target compound’s carboxamide group would likely show a C=O stretch near 1650–1680 cm⁻¹ , consistent with pyrazole-carboxamides in . Imidazole-semicarbazones exhibit additional C=N stretches at 1600–1640 cm⁻¹ .

- ¹H NMR : Aromatic protons in This compound are expected near 7.3–8.2 ppm , similar to analogs in . However, semicarbazones () display downfield shifts (δ 8.1–8.5 ppm) due to electron-withdrawing substituents .

Q & A

What are the optimal synthetic routes for N-methylbenzimidazole-1-carboxamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling benzimidazole derivatives with activated carboxamide groups. Key steps include:

- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) to facilitate amide bond formation .

- Solvent Optimization : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions.

- Temperature Control : Reactions are performed at 0°C to room temperature to balance reactivity and byproduct formation .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields >80% are achievable with stoichiometric reagent ratios and inert atmospheres .

How can the structure of this compound be unequivocally confirmed?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR identify proton environments and carbonyl/aromatic carbons. For example, the methyl group on the benzimidazole nitrogen appears as a singlet near δ 3.5 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths, angles, and stereochemistry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak) .

What strategies are recommended for resolving contradictions between computational modeling and experimental data for this compound?

Answer:

Contradictions often arise in spectral predictions or reactivity profiles. Mitigation strategies include:

- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra.

- Solvent Effects : Account for solvent interactions in computational models (e.g., using PCM solvation models) .

- Dynamic Studies : Perform kinetic experiments (e.g., reaction progress monitoring via HPLC) to validate mechanistic hypotheses .

How should researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

Answer:

SAR studies require systematic variation:

- Substituent Libraries : Modify the benzimidazole core (e.g., halogenation at position 5 or 6) or the carboxamide group (e.g., N-alkyl vs. N-aryl) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., MTT assays for cytotoxicity) .

- Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Flash Chromatography : Optimize gradient elution (e.g., 20–50% ethyl acetate in hexane) for rapid separation .

- Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

How can researchers analyze the reaction mechanism of this compound synthesis?

Answer:

Mechanistic studies involve:

- Isotopic Labeling : Introduce C or N labels to track bond formation .

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .

- Computational Modeling : Apply DFT (e.g., Gaussian) to map energy profiles and transition states .

What methodologies are effective for evaluating the biological activity of this compound?

Answer:

- Enzymatic Assays : Measure IC values against targets like tubulin or topoisomerases using fluorogenic substrates .

- Cell-Based Studies : Assess antiproliferative activity in cancer lines (e.g., HeLa, MCF-7) via flow cytometry .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., benzimidazole-binding kinases) .

How can researchers address challenges in scaling up the synthesis of this compound?

Answer:

- Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier recycling .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .

- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.